molecular formula C8H8BrN3O2 B11049835 2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol

2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol

Cat. No.: B11049835
M. Wt: 258.07 g/mol
InChI Key: YURNTOJGPSCJCL-UHFFFAOYSA-N
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Description

2-[(6-BROMO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]-1-ETHANOL is a chemical compound known for its unique structure and properties It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-BROMO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]-1-ETHANOL typically involves the bromination of 2,1,3-benzoxadiazole followed by the introduction of an aminoethanol group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired position. Subsequent reactions with ethanolamine or similar compounds introduce the aminoethanol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of de-brominated or hydrogenated products.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

2-[(6-BROMO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]-1-ETHANOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(6-BROMO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]-1-ETHANOL involves its interaction with specific molecular targets. The bromine atom and aminoethanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[(6-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]-1-ETHANOL
  • 2-[(6-CHLORO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]-1-ETHANOL
  • 2-[(6-FLUORO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]-1-ETHANOL

Comparison:

    Uniqueness: The presence of a bromine atom in 2-[(6-BROMO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]-1-ETHANOL imparts distinct reactivity and properties compared to its nitro, chloro, and fluoro analogs. Bromine’s larger atomic size and different electronegativity influence the compound’s chemical behavior and interactions.

    Reactivity: Bromine-containing compounds often exhibit higher reactivity in substitution reactions compared to their chloro and fluoro counterparts.

    Applications: While all these compounds can be used in similar applications, the specific properties of the bromine derivative may make it more suitable for certain reactions and studies.

Properties

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

2-[(6-bromo-2,1,3-benzoxadiazol-4-yl)amino]ethanol

InChI

InChI=1S/C8H8BrN3O2/c9-5-3-6(10-1-2-13)8-7(4-5)11-14-12-8/h3-4,10,13H,1-2H2

InChI Key

YURNTOJGPSCJCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NON=C21)NCCO)Br

Origin of Product

United States

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